molecular formula C26H26N4O2S B327069 2-(3-{[3-cyclopentyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methyl-1H-indol-1-yl)acetamide

2-(3-{[3-cyclopentyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methyl-1H-indol-1-yl)acetamide

Cat. No. B327069
M. Wt: 458.6 g/mol
InChI Key: MGZPNKXCINPNMX-KAJIUBQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-[(3-cyclopentyl-4-oxo-2-phenylimino-5-thiazolidinylidene)methyl]-2-methyl-1-indolyl]acetamide is a member of indoles.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research on compounds structurally related to 2-(3-{[3-cyclopentyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methyl-1H-indol-1-yl)acetamide has been focused on their synthesis and chemical characterization. For instance, some derivatives of this compound have been synthesized by cyclocondensation reactions, and their structures confirmed through various analytical methods (Saxena et al., 2011), (Obydennov et al., 2017).

Antimicrobial Properties

  • Several studies have investigated the antimicrobial properties of related compounds. A series of thiazolidin-4-one derivatives have been synthesized and evaluated for their potential as antimicrobial agents, showing in vitro antibacterial and antifungal activities (Baviskar et al., 2013), (Kumar et al., 2012).

Anticancer Activity

  • The anticancer potential of related 1H-inden-1-one substituted acetamide derivatives has been explored. These compounds were synthesized and their structures confirmed through spectroscopic data. Notably, certain derivatives exhibited significant growth inhibition against various cancer cell lines (Karaburun et al., 2018).

Crystal Structure Analysis

  • The crystal structures of similar (oxothiazolidin-2-ylidene)acetamides have been described, providing insights into the molecular configurations and potential interactions of these compounds (Galushchinskiy et al., 2017).

Antifungal and Antibacterial Properties

  • Additional research has focused on synthesizing novel 4-oxo-1,3-thiazolidines and evaluating their antibacterial activity against various microbes, including E. coli and S. aureus (Desai et al., 2001). Another study synthesized 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides and assessed their antifungal properties, discovering a highly active compound against strains of phytopathogenic fungi (Obydennov et al., 2022).

properties

Molecular Formula

C26H26N4O2S

Molecular Weight

458.6 g/mol

IUPAC Name

2-[3-[(Z)-(3-cyclopentyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]-2-methylindol-1-yl]acetamide

InChI

InChI=1S/C26H26N4O2S/c1-17-21(20-13-7-8-14-22(20)29(17)16-24(27)31)15-23-25(32)30(19-11-5-6-12-19)26(33-23)28-18-9-3-2-4-10-18/h2-4,7-10,13-15,19H,5-6,11-12,16H2,1H3,(H2,27,31)/b23-15-,28-26?

InChI Key

MGZPNKXCINPNMX-KAJIUBQISA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)N)/C=C\3/C(=O)N(C(=NC4=CC=CC=C4)S3)C5CCCC5

SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)N)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5CCCC5

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)N)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5CCCC5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-{[3-cyclopentyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methyl-1H-indol-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-{[3-cyclopentyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methyl-1H-indol-1-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-{[3-cyclopentyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methyl-1H-indol-1-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(3-{[3-cyclopentyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methyl-1H-indol-1-yl)acetamide
Reactant of Route 5
2-(3-{[3-cyclopentyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methyl-1H-indol-1-yl)acetamide
Reactant of Route 6
2-(3-{[3-cyclopentyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methyl-1H-indol-1-yl)acetamide

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